![molecular formula C11H7BrOS B2759594 5-Bromo-4-phenylthiophene-2-carbaldehyde CAS No. 1138326-95-0](/img/structure/B2759594.png)
5-Bromo-4-phenylthiophene-2-carbaldehyde
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Overview
Description
5-Bromo-4-phenylthiophene-2-carbaldehyde is a chemical compound with the CAS Number: 1138326-95-0 . It has a molecular weight of 267.15 and its IUPAC name is 5-bromo-4-phenylthiophene-2-carbaldehyde . It appears as a white to tan solid .
Molecular Structure Analysis
The molecular structure of 5-Bromo-4-phenylthiophene-2-carbaldehyde is represented by the linear formula C11H7BrOS . The InChI code for this compound is 1S/C11H7BrOS/c12-11-10 (6-9 (7-13)14-11)8-4-2-1-3-5-8/h1-7H .Physical And Chemical Properties Analysis
5-Bromo-4-phenylthiophene-2-carbaldehyde is a white to tan solid . It has a molecular weight of 267.15 . The compound should be stored at a temperature of +4C .Scientific Research Applications
Photochemical Synthesis of Phenyl-2-Thienyl Derivatives
5-Bromo-4-phenylthiophene-2-carbaldehyde is utilized in photochemical reactions to synthesize phenyl derivatives. The irradiation in benzene solution of this compound leads to the formation of corresponding phenyl derivatives, showcasing its reactivity and the potential for the synthesis of complex molecules with specific functional groups (Antonioletti et al., 1986).
Organocatalytic Domino Reactions for Tetrahydrothiophenes
The compound serves as a precursor in the development of new organocatalytic Michael-aldol domino reactions, leading to the formation of optically active, highly functionalized tetrahydrothiophenes. These molecules have significant potential applications in biochemistry, pharmaceutical science, and nanoscience due to their excellent enantioselectivities and good yields (Brandau et al., 2006).
Synthesis and Biological Evaluation of Arylthiophene-2-Carbaldehydes
A series of novel 4-arylthiophene-2-carbaldehyde compounds synthesized via Suzuki-Miyaura cross-coupling demonstrated significant biological activities. These compounds were evaluated for antibacterial, haemolytic, antiurease, and nitric oxide (NO) scavenging capabilities, indicating their potential in medicinal chemistry (Ali et al., 2013).
Facile Preparation of Aminothiophene Carbaldehydes
A novel and eco-friendly synthesis approach for 3,5-disubstituted-4-aminothiophene-2-carbaldehydes from vinyl azides and 1,4-dithiane-2,5-diol demonstrates the versatility of 5-Bromo-4-phenylthiophene-2-carbaldehyde derivatives in producing compounds with potential pharmaceutical applications (Chen et al., 2014).
Development of Novel Fluorescent Materials
The compound has been used in the synthesis of novel fluorescent aryl-substituted thiophene derivatives, which are promising materials for organic light-emitting diodes (OLEDs). This application underlines the importance of 5-Bromo-4-phenylthiophene-2-carbaldehyde in the development of advanced functional materials with specific photophysical properties (Xu et al., 2011).
Safety and Hazards
The safety information for 5-Bromo-4-phenylthiophene-2-carbaldehyde indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Therefore, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
5-bromo-4-phenylthiophene-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrOS/c12-11-10(6-9(7-13)14-11)8-4-2-1-3-5-8/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAPHWPOKXUIHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=C2)C=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-phenylthiophene-2-carbaldehyde |
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